molecular formula C17H21ClN2OS B4767661 N-(4-butylphenyl)-N'-[1-(5-chloro-2-thienyl)ethyl]urea

N-(4-butylphenyl)-N'-[1-(5-chloro-2-thienyl)ethyl]urea

Cat. No.: B4767661
M. Wt: 336.9 g/mol
InChI Key: ALEKMEKUWXTUBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-butylphenyl)-N’-[1-(5-chloro-2-thienyl)ethyl]urea is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)-N’-[1-(5-chloro-2-thienyl)ethyl]urea typically involves the reaction of 4-butylaniline with 5-chloro-2-thiophene carboxylic acid, followed by the formation of the urea derivative. The reaction conditions often include the use of a dehydrating agent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the urea bond.

Industrial Production Methods

In an industrial setting, the production of N-(4-butylphenyl)-N’-[1-(5-chloro-2-thienyl)ethyl]urea may involve large-scale batch or continuous flow processes. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high yield and purity of the final product. Common solvents used in the synthesis include dichloromethane, toluene, and acetonitrile.

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-N’-[1-(5-chloro-2-thienyl)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom on the thiophene ring is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-N’-[1-(5-chloro-2-thienyl)ethyl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-(4-butylphenyl)-N’-[1-(5-chloro-2-thienyl)ethyl]urea can be compared with other urea derivatives, such as:

  • N-phenyl-N’-[1-(5-chloro-2-thienyl)ethyl]urea
  • N-(4-butylphenyl)-N’-[1-(2-thienyl)ethyl]urea
  • N-(4-butylphenyl)-N’-[1-(5-chloro-2-furyl)ethyl]urea

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of N-(4-butylphenyl)-N’-[1-(5-chloro-2-thienyl)ethyl]urea lies in its specific combination of substituents, which may confer distinct reactivity and activity profiles.

Properties

IUPAC Name

1-(4-butylphenyl)-3-[1-(5-chlorothiophen-2-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN2OS/c1-3-4-5-13-6-8-14(9-7-13)20-17(21)19-12(2)15-10-11-16(18)22-15/h6-12H,3-5H2,1-2H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALEKMEKUWXTUBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)NC(C)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-(4-butylphenyl)-N'-[1-(5-chloro-2-thienyl)ethyl]urea
Reactant of Route 2
Reactant of Route 2
N-(4-butylphenyl)-N'-[1-(5-chloro-2-thienyl)ethyl]urea
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(4-butylphenyl)-N'-[1-(5-chloro-2-thienyl)ethyl]urea
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-(4-butylphenyl)-N'-[1-(5-chloro-2-thienyl)ethyl]urea
Reactant of Route 5
Reactant of Route 5
N-(4-butylphenyl)-N'-[1-(5-chloro-2-thienyl)ethyl]urea
Reactant of Route 6
Reactant of Route 6
N-(4-butylphenyl)-N'-[1-(5-chloro-2-thienyl)ethyl]urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.